![molecular formula C14H9NO4 B7950033 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-](/img/structure/B7950033.png)
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Overview
Description
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- is a compound used for pharmaceutical testing . It is a derivative of benzoxazole, a bicyclic planar molecule that is extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, has been achieved from 2,4-dihydroxy benzoic acid and 2-aminophenol . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
The molecular structure of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- has been investigated by molecular orbital calculation and correlated with the experimental spectral emission . The absorption-emission characteristics of this compound are studied as a function of pH .Chemical Reactions Analysis
The synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole are fluorescent and the emission characteristic are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antimicrobial Activity
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial effects .
Antifungal Activity
In addition to its antimicrobial properties, benzoxazole also exhibits anti-fungal effects .
Anticancer Activity
Benzoxazole and its derivatives have shown potent anticancer activity . For example, the bis(benzoxazole) natural product (UK-1) shows activity against a wide range of human cancer cell lines .
Antioxidant Activity
Benzoxazole also exhibits antioxidant effects, which can be beneficial in various health conditions .
Anti-inflammatory Activity
The benzoxazole motif has been found to have anti-inflammatory effects .
Drug Discovery
Benzoxazole is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis of Benzothiazole Derivatives
Benzoxazole has been used in the synthesis of 2-arylbenzothiazole derivatives .
Mechanism of Action
While the specific mechanism of action for 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- is not explicitly mentioned in the search results, benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on .
Safety and Hazards
Future Directions
Benzoxazole derivatives, including 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There is a growing interest in environment-sensitive materials due to potential applications in biotechnology such as biomedical and biosensing areas . Therefore, future research may focus on the development of new benzoxazole derivatives and their potential applications in various fields.
properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-10-6-2-1-4-8(10)13-15-12-9(14(17)18)5-3-7-11(12)19-13/h1-7,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJZJZGYIYVSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3O2)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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